4-[(E)-2-phenylethenyl]morpholine
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Overview
Description
4-[(E)-2-phenylethenyl]morpholine is an organic compound with the molecular formula C12H15NO It is a morpholine derivative where the morpholine ring is substituted with a phenylethenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-phenylethenyl]morpholine typically involves the reaction of morpholine with styrene or its derivatives under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where morpholine and styrene are reacted in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-phenylethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylethenyl oxides, while reduction could produce phenylethylmorpholine derivatives.
Scientific Research Applications
4-[(E)-2-phenylethenyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-phenylethenyl]morpholine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenylethenyl group.
Piperidine: Another six-membered ring compound with similar properties but different reactivity due to the absence of an oxygen atom.
Thiomorpholine: A sulfur analog of morpholine.
Uniqueness
4-[(E)-2-phenylethenyl]morpholine is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-[(E)-2-phenylethenyl]morpholine |
InChI |
InChI=1S/C12H15NO/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7H,8-11H2/b7-6+ |
InChI Key |
XWLLGMTXHZNRDQ-VOTSOKGWSA-N |
Isomeric SMILES |
C1COCCN1/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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